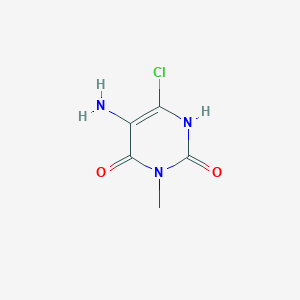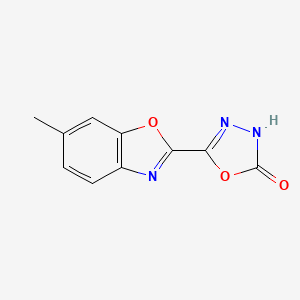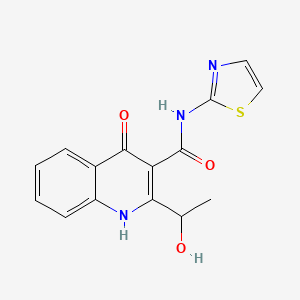
2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as an antimicrobial and anticancer agent, given its ability to inhibit the growth of certain pathogens and cancer cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or cancer cell enzymes critical for cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline and thiazole derivatives, such as:
- 2-(2-Aminothiazol-4-yl)-N-(4-phenylthiazol-2-yl)acetamide
- 4-(2,5-Dichlorothienyl)-1,3-thiazoles
- N-(5-Methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides .
Uniqueness
What sets 2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups and rings, which confer specific biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Eigenschaften
CAS-Nummer |
89441-35-0 |
|---|---|
Molekularformel |
C15H13N3O3S |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
2-(1-hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-8(19)12-11(14(21)18-15-16-6-7-22-15)13(20)9-4-2-3-5-10(9)17-12/h2-8,19H,1H3,(H,17,20)(H,16,18,21) |
InChI-Schlüssel |
PFEXQXKIAZCHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=O)C2=CC=CC=C2N1)C(=O)NC3=NC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


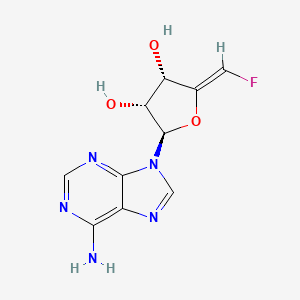

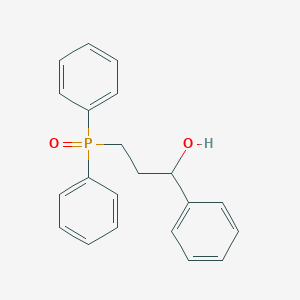
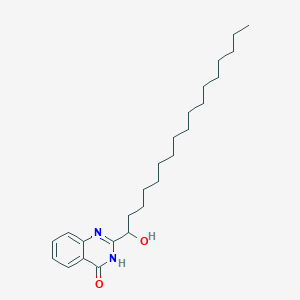


![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
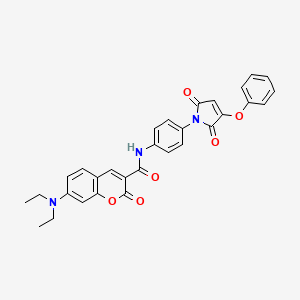
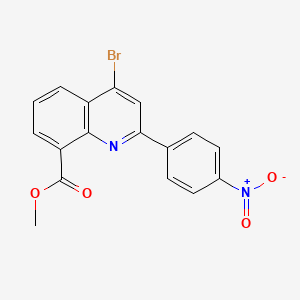
![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)


